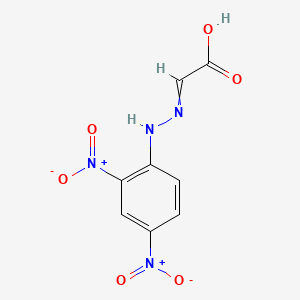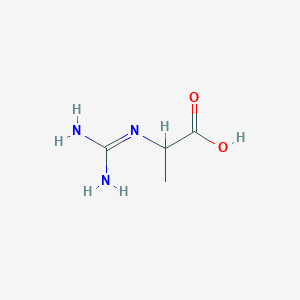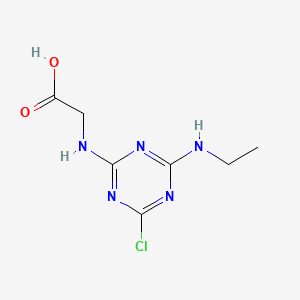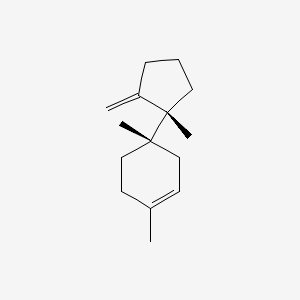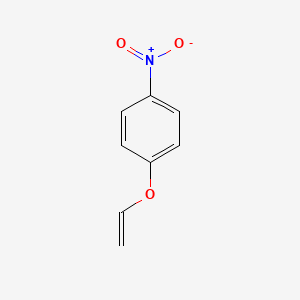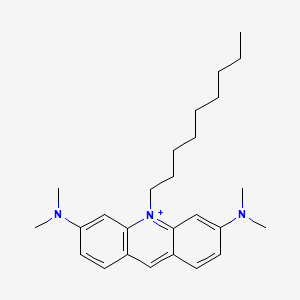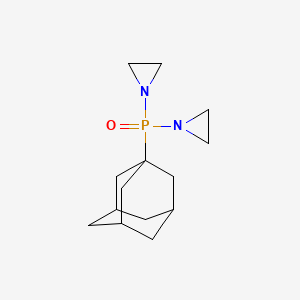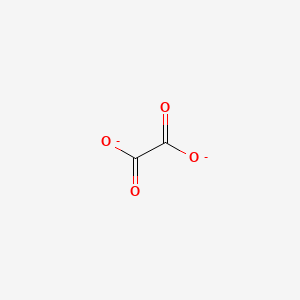
Oxalate
Overview
Description
This dianion is colorless and occurs naturally in various foods, including spinach, rhubarb, and nuts . It forms a variety of salts, such as sodium oxalate (Na₂C₂O₄), and esters like dimethyl this compound ((CH₃)₂C₂O₄). This compound is the conjugate base of oxalic acid, and at neutral pH in aqueous solution, oxalic acid converts completely to this compound .
Preparation Methods
Oxalate can be synthesized through several methods. One common laboratory method involves the reaction of oxalic acid with a base, such as sodium hydroxide, to produce sodium this compound. Industrially, this compound salts can be produced by the oxidation of carbohydrates or glycols using nitric acid or air in the presence of a catalyst . Another method involves the anaerobic roasting of cyanide tailings followed by persulfate leaching and oxalic acid precipitation to obtain ferrous this compound .
Chemical Reactions Analysis
Oxalate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to carbon dioxide and water. For example, potassium permanganate in acidic conditions can oxidize this compound to carbon dioxide.
Reduction: this compound can be reduced to formic acid under certain conditions.
Precipitation: This compound forms insoluble precipitates with many metal ions, such as calcium this compound, which is a common component of kidney stones.
Complexation: This compound acts as a ligand and forms coordination compounds with metal ions, such as iron(III) this compound.
Scientific Research Applications
Oxalate has numerous applications in scientific research and industry:
Chemistry: this compound is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: In plants, this compound plays a role in calcium regulation and detoxification of heavy metals.
Medicine: This compound is a component of the anticancer drug oxaliplatin, which is used in chemotherapy.
Mechanism of Action
Oxalate exerts its effects primarily through its ability to bind with metal ions. For example, in the case of oxaliplatin, this compound forms complexes with platinum, which then interact with DNA to inhibit cancer cell growth . In biological systems, this compound can bind with calcium to form insoluble calcium this compound crystals, which can accumulate in tissues and lead to conditions such as kidney stones .
Comparison with Similar Compounds
Oxalate is similar to other dicarboxylate anions, such as malonate (C₃H₂O₄²⁻) and succinate (C₄H₄O₄²⁻). this compound is unique in its strong ability to form insoluble precipitates with metal ions and its role in biological systems. Unlike malonate and succinate, this compound is more commonly associated with the formation of kidney stones and its use in chemotherapy .
Similar Compounds
- Malonate (C₃H₂O₄²⁻)
- Succinate (C₄H₄O₄²⁻)
- Fumarate (C₄H₂O₄²⁻)
- Tartarate (C₄H₄O₆²⁻)
Properties
CAS No. |
338-70-5 |
|---|---|
Molecular Formula |
C2O4-2 |
Molecular Weight |
88.02 g/mol |
IUPAC Name |
oxalate |
InChI |
InChI=1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)/p-2 |
InChI Key |
MUBZPKHOEPUJKR-UHFFFAOYSA-L |
SMILES |
C(=O)(C(=O)[O-])[O-] |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

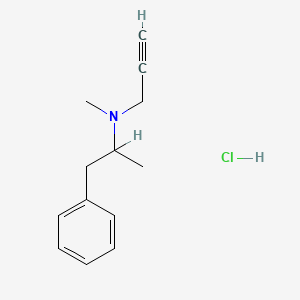
![[2-(9-Chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 4-(acetamidomethyl)cyclohexane-1-carboxylate](/img/structure/B1200184.png)
